![molecular formula C15H28ClNO2 B14565616 1-(1,3-Dioxaspiro[5.5]undecan-4-ylmethyl)piperidine;hydrochloride CAS No. 61531-66-6](/img/structure/B14565616.png)
1-(1,3-Dioxaspiro[5.5]undecan-4-ylmethyl)piperidine;hydrochloride
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Overview
Description
1-(1,3-Dioxaspiro[5.5]undecan-4-ylmethyl)piperidine;hydrochloride is a chemical compound known for its unique spirocyclic structure. This compound is characterized by a spiro linkage between a piperidine ring and a 1,3-dioxaspiro[5.5]undecane moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Dioxaspiro[5.5]undecan-4-ylmethyl)piperidine;hydrochloride typically involves the following steps:
Formation of the Spirocyclic Intermediate: The initial step involves the formation of the 1,3-dioxaspiro[5.5]undecane intermediate through a cyclization reaction.
Attachment of the Piperidine Ring: The spirocyclic intermediate is then reacted with piperidine under specific conditions to form the desired compound.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Dioxaspiro[5.5]undecan-4-ylmethyl)piperidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced spirocyclic compounds.
Substitution: Formation of N-substituted piperidine derivatives.
Scientific Research Applications
1-(1,3-Dioxaspiro[5.5]undecan-4-ylmethyl)piperidine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1,3-Dioxaspiro[5.5]undecan-4-ylmethyl)piperidine;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets neurotransmitter receptors and enzymes involved in signal transduction.
Pathways Involved: It modulates pathways related to neurotransmission, leading to potential therapeutic effects in neurological conditions.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazaspiro[5.5]undecan-3-one: Another spirocyclic compound with similar structural features but different functional groups.
1-(1,3-Dioxaspiro[5.5]undecan-4-yl)methylamine: Similar spirocyclic structure but with an amine group instead of piperidine.
Uniqueness
1-(1,3-Dioxaspiro[5.5]undecan-4-ylmethyl)piperidine;hydrochloride is unique due to its specific combination of a spirocyclic structure and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
61531-66-6 |
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Molecular Formula |
C15H28ClNO2 |
Molecular Weight |
289.84 g/mol |
IUPAC Name |
1-(1,3-dioxaspiro[5.5]undecan-4-ylmethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C15H27NO2.ClH/c1-3-7-15(8-4-1)11-14(17-13-18-15)12-16-9-5-2-6-10-16;/h14H,1-13H2;1H |
InChI Key |
IBANNFQADIPSJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(OCO2)CN3CCCCC3.Cl |
Origin of Product |
United States |
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